[1-(3-Bromophenyl)ethyl](cyclopropylmethyl)amine
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Overview
Description
1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethylamine moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the following steps:
Bromination: The starting material, phenylethylamine, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.
Cyclopropylmethylation: The brominated intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
While specific industrial production methods for 1-(3-Bromophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of brominated phenyl compounds on biological systems. It is also employed in the development of new biochemical assays and probes .
Medicine
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of advanced polymers and resins .
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethylamine
- 1-(2-Bromophenyl)ethylamine
- 1-(3-Chlorophenyl)ethylamine
Uniqueness
Compared to its analogs, 1-(3-Bromophenyl)ethylamine is unique due to the position of the bromine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with biological targets. The meta-bromine position provides distinct electronic and steric properties, which can affect the compound’s overall behavior in chemical and biological systems .
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine |
InChI |
InChI=1S/C12H16BrN/c1-9(14-8-10-5-6-10)11-3-2-4-12(13)7-11/h2-4,7,9-10,14H,5-6,8H2,1H3 |
InChI Key |
RUSKQLHGMFOOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCC2CC2 |
Origin of Product |
United States |
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